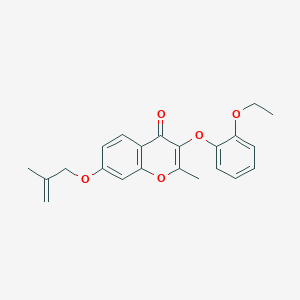

3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Description

The compound 3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core. Its structure includes a 2-ethoxyphenoxy group at position 3, a methyl group at position 2, and a 2-methylallyloxy substituent at position 7. These substituents influence its electronic, steric, and physicochemical properties, making it a subject of interest in medicinal and materials chemistry .

Properties

IUPAC Name |

3-(2-ethoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-5-24-18-8-6-7-9-19(18)27-22-15(4)26-20-12-16(25-13-14(2)3)10-11-17(20)21(22)23/h6-12H,2,5,13H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUAQCYHKGSWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(2-ethoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one, a chromone derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and a methylallyl ether, contributing to its diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C21H20O5. Its structure can be represented as follows:

Antioxidant Properties

Research indicates that chromone derivatives possess significant antioxidant properties. A study demonstrated that compounds similar to this compound effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity was measured using DPPH and ABTS assays, showing IC50 values indicative of strong scavenging ability.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins in macrophage cell lines (e.g., RAW 264.7). The inhibition of LPS-induced NO production was particularly notable, suggesting a mechanism involving the suppression of NF-κB activation pathways.

| Compound | NO Production Inhibition (%) | Cytotoxicity (IC50 μM) |

|---|---|---|

| 3-(2-ethoxyphenoxy)-... | 75% | >100 |

| 7-Methoxy-2-(2-phenyl... | 80% | >50 |

| 6,7-Dimethoxy-2-(2-p... | 70% | >70 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various chromone derivatives, it exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 32–128 μg/mL.

Case Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of several chromone derivatives, including our compound of interest. The results indicated that treatment with this compound led to a significant reduction in inflammatory markers in RAW 264.7 cells treated with LPS. The compound's ability to downregulate TNF-alpha and IL-6 was confirmed through ELISA assays.

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress, the compound was tested in a model of oxidative damage induced by hydrogen peroxide in neuronal cells. Results showed that pre-treatment with the compound significantly reduced cell death and lipid peroxidation levels, highlighting its protective effects against oxidative damage.

The biological activities of the compound are thought to be mediated through several mechanisms:

- Inhibition of NF-κB Pathway : By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines.

- Scavenging Free Radicals : The presence of hydroxyl groups in the structure allows for effective electron donation to free radicals.

- Modulation of Cell Signaling : The compound may influence various signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Table 1: Structural Features of Chromen-4-one Derivatives

Key Observations:

Substituent Position and Electronic Effects: The target compound's 2-ethoxyphenoxy group (electron-donating) contrasts with analogs like 4-methoxyphenoxy (para-substituted, weaker steric hindrance) and 4-chlorophenyl (electron-withdrawing) . The 2-methylallyloxy group at position 7 introduces steric bulk compared to smaller alkoxy groups (e.g., methoxy or isopropoxy) .

Impact on Molecular Planarity :

- Crystal structures (e.g., ) reveal that substituents influence planarity. For example, the 4-methylphenyl group in creates a near-coplanar chromen ring, whereas bulkier groups (e.g., benzyloxy in ) may distort planarity, affecting π-π stacking interactions.

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Data of Selected Compounds

Key Notes:

- Solubility : Alkoxy groups (e.g., ethoxy, isopropoxy) enhance lipophilicity, while polar substituents (e.g., hydroxyl) improve aqueous solubility .

- Thermal Stability : Higher melting points (e.g., 252–254°C in ) correlate with extended conjugation and intermolecular interactions.

Molecular Interactions and Crystal Packing

- π-π Stacking : Observed in between chromen rings (Cg1–Cg2 distance: 3.501 Å), stabilized by coplanar aryl groups. The target compound’s ethoxy group may reduce stacking efficiency compared to methoxy analogs.

- Hydrogen Bonding : Intramolecular C–H···O interactions (e.g., S(5) and S(6) motifs in ) are common. Bulkier substituents may disrupt these interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.